molecular formula C12H22N2O3 B1435300 Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1273568-20-9

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No. B1435300
M. Wt: 242.31 g/mol
InChI Key: SCNZIMGXJYWNJL-OPRDCNLKSA-N
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Description

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalyzed Synthesis

Organocatalyzed synthesis has been employed in the preparation of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, a compound structurally similar to the queried chemical. The synthesis involved Boc-tetramic acid and benzylidenemalononitrile, with bifunctional noncovalent organocatalysts facilitating the formation of a racemic mixture. The structure was confirmed through various spectroscopic techniques, showcasing the potential of organocatalysis in generating complex racemic mixtures for research applications (Hozjan et al., 2023).

Kinetic Resolution and Enantioselectivity

The racemic mixtures of related compounds have been subjected to kinetic resolution and enantioselective acylation, demonstrating high enantioselectivities and providing insights into asymmetric synthesis techniques. Such processes are crucial for the separation of enantiomers and the study of their distinct biological activities, contributing significantly to the field of chiral chemistry and its application in drug development and other areas of scientific research (Kovács et al., 2017).

Structural Analysis

The crystallographic analysis of compounds structurally related to the queried chemical has provided valuable insights into their conformational characteristics and the influence of substituents on molecular geometry. Such studies are instrumental in understanding the physicochemical properties of these compounds, which is essential for their potential application in various fields of research, including materials science and pharmaceutical chemistry (Dazie et al., 2017).

Multicomponent Reactions

Palladium-catalyzed multicomponent reactions have been explored to synthesize polysubstituted aminopyrroles and their bicyclic analogues. This approach highlights the versatility of palladium catalysis in constructing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and synthetic methodology development (Qiu et al., 2017).

properties

IUPAC Name

tert-butyl (3R,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-9-8(4-13)7-16-10(9)6-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNZIMGXJYWNJL-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Reactant of Route 3
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Reactant of Route 5
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Reactant of Route 6
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

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